![molecular formula C21H16ClN5O4S B2666719 N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide CAS No. 1040643-47-7](/img/structure/B2666719.png)
N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, and triazolopyridazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the triazolopyridazine core: This involves the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step typically involves nucleophilic substitution reactions using chlorophenyl derivatives.
Final coupling reaction: The final step involves the coupling of the benzodioxole and triazolopyridazine intermediates under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
- IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Anticancer Activity
Recent studies have identified the compound as a potential anticancer agent. In a screening of various compounds against multicellular spheroids, it exhibited significant cytotoxicity against cancer cell lines. The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for tumor growth.
Case Study: Anticancer Screening
In a study published by Walid Fayad et al., the compound was part of a drug library screened for anticancer properties. The results indicated that it could inhibit cell proliferation effectively in vitro, with further investigations needed to understand its mechanism at the molecular level .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components suggest potential interactions with bacterial cell membranes or metabolic pathways.
Case Study: Antimicrobial Efficacy
Research conducted on related compounds within the same chemical class demonstrated effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural analogs have provided insights into possible mechanisms .
Neuroprotective Effects
Preliminary research indicates that compounds similar to this compound may possess neuroprotective properties.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, related compounds have been shown to reduce oxidative stress and inflammation in neural tissues . Further studies on this specific compound are warranted to confirm similar effects.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar to vitamin E and used as an antioxidant.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is unique due to its combination of benzodioxole, chlorophenyl, and triazolopyridazine moieties, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 4,5-dihydroxy-1,3-benzenedisulfonic acid.
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a complex organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, a triazolopyridazine ring, and a chlorophenyl group. Its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide. The molecular formula is C21H16ClN5O3S, with a molecular weight of 445.9 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It may act as an inhibitor for various enzymes and receptors that are critical in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It could interact with receptors that mediate inflammatory responses or cell growth.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MV4-11 (acute biphenotypic leukemia) | 0.3 |
MOLM13 (acute monocytic leukemia) | 1.2 |
These results suggest that the compound may be effective in targeting specific pathways involved in leukemia cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated moderate to strong activity against several bacterial strains:
Bacterial Strain | Activity |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Pharmacological Studies
Pharmacological studies have highlighted the compound's ability to bind to bovine serum albumin (BSA), which is indicative of its potential bioavailability and therapeutic efficacy. Docking studies have provided insights into how the compound interacts at the molecular level with various biological targets .
Case Studies and Research Findings
Several studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity:
- Synthesis and Characterization: One study synthesized various derivatives and characterized them using FTIR and NMR techniques to elucidate their structures .
- In Vivo Studies: Animal models have been used to assess the anticancer efficacy of related compounds. For example, dose-dependent inhibition of tumor growth was observed in xenograft models treated with similar benzodioxole derivatives .
- Toxicity Assessments: Toxicological evaluations are crucial for understanding the safety profile of these compounds. Preliminary assessments suggest manageable toxicity levels at therapeutic doses .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c22-14-3-1-13(2-4-14)11-32-20-8-7-18-24-26(21(29)27(18)25-20)10-19(28)23-15-5-6-16-17(9-15)31-12-30-16/h1-9H,10-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQGTOFATXSLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.